EL-102
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EL-102 is a hypoxia-induced factor 1 (HIF1α) inhibitor with notable anticancer activity. It inhibits microtubule protein polymerization and induces apoptosis, making it a valuable compound for cancer research, particularly in the study of prostate cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
EL-102 is synthesized through a series of chemical reactions involving toluidine sulphonamide as a key intermediate.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the compound’s efficacy and safety for research purposes .
Chemical Reactions Analysis
Types of Reactions
EL-102 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to yield different reduced forms.
Substitution: This compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
EL-102 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of microtubule polymerization and the effects of HIF1α inhibition.
Biology: Employed in cellular studies to understand its role in inducing apoptosis and affecting cell cycle progression.
Medicine: Investigated for its potential therapeutic applications in treating prostate cancer and other cancers.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mechanism of Action
EL-102 exerts its effects by inhibiting hypoxia-induced factor 1 (HIF1α), a transcription factor that plays a crucial role in cellular response to low oxygen levels. By inhibiting HIF1α, this compound disrupts the expression of genes involved in angiogenesis, metabolism, and cell survival. Additionally, this compound inhibits tubulin polymerization, leading to the destabilization of microtubules and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Myoseverin: An inducer of the reversible fission of multinucleated myotubes into mononucleated fragments.
Tubulin inhibitor 6: An inhibitor of tubulin and a potent inhibitor of multiple cancer cell lines.
CCB02: A selective CPAP-tubulin interaction inhibitor with anti-tumor activity
Uniqueness
EL-102 is unique in its dual mechanism of action, targeting both HIF1α and tubulin polymerization. This dual inhibition makes it particularly effective in inducing apoptosis and inhibiting cancer cell proliferation, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[5-(5-cyanothiophen-3-yl)-2-methylphenyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c1-13-3-4-14(15-9-17(11-20)25-12-15)10-19(13)21-26(22,23)18-7-5-16(24-2)6-8-18/h3-10,12,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJKZARVVAISJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=C2)C#N)NS(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.